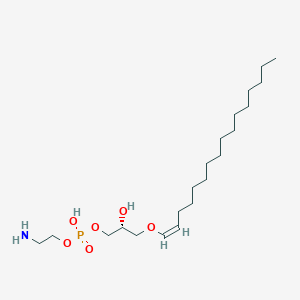
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is a phospholipid compound that plays a crucial role in various biological processes. It is a type of lysophosphatidylethanolamine, which is a subclass of phospholipids. These compounds are essential components of cell membranes and are involved in signaling pathways and membrane dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-hexadecenyl alcohol and sn-glycero-3-phosphoethanolamine.
Reaction Conditions: The 1-hexadecenyl alcohol is first converted to its corresponding alkyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Alkylation: The alkyl halide is then reacted with sn-glycero-3-phosphoethanolamine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phospholipids with different functional groups.
Applications De Recherche Scientifique
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Plays a role in cell membrane structure and function, and is involved in signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to membrane dysfunction.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems for drugs and cosmetics.
Mécanisme D'action
The mechanism of action of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and affecting signaling pathways. The compound’s molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine: Another lysophospholipid with a similar structure but with a choline head group instead of ethanolamine.
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoserine: Similar structure with a serine head group.
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoinositol: Similar structure with an inositol head group.
Uniqueness
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is unique due to its ethanolamine head group, which imparts distinct biochemical properties. It is more involved in signaling pathways related to cell growth and apoptosis compared to its choline and serine counterparts.
Propriétés
Numéro CAS |
174062-72-7 |
|---|---|
Formule moléculaire |
C21H44NO6P |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
2-aminoethyl [(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H44NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21(23)20-28-29(24,25)27-18-16-22/h15,17,21,23H,2-14,16,18-20,22H2,1H3,(H,24,25)/b17-15-/t21-/m1/s1 |
Clé InChI |
QYTPGOPLNFESQC-NUTQULCTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O |
SMILES canonique |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


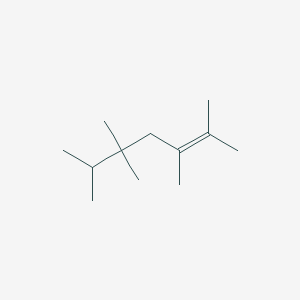
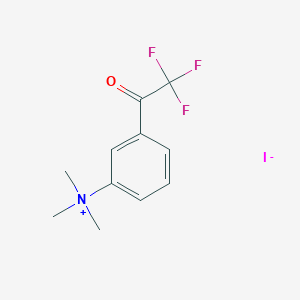

![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)

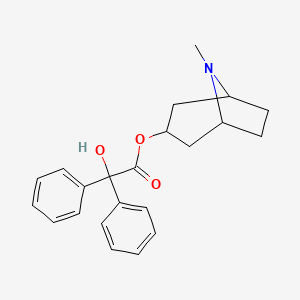
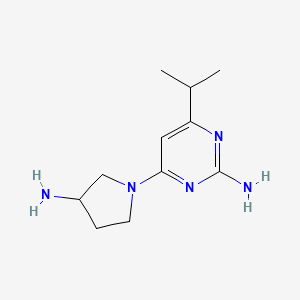
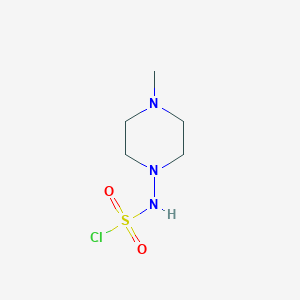
dimethylsilane](/img/structure/B14130440.png)


